4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid
Overview
Description
The compound 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is a derivative of terphenyl carboxylic acid, which is a class of compounds known for their interesting chemical and physical properties. These compounds often exhibit polymorphism and can form various crystal structures with different packing arrangements due to weak interactions such as hydrogen bonding . They are also relevant in the field of high-performance liquid chromatography for the determination of carboxylic acids .
Synthesis Analysis
The synthesis of related compounds typically involves polycondensation reactions under various conditions. For instance, 4'-Acetoxybiphenyl-4-carboxylic acid (4'-ABCA) can be polycondensed to form oligomers and polymers with different degrees of polymerization depending on the reaction conditions, such as temperature and solvent . Similarly, derivatives of terphenyl carboxylic acid can be synthesized through reactions like aromatization, as seen in the preparation of Methyl 4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-carboxylate .
Molecular Structure Analysis
The molecular structure of terphenyl carboxylic acid derivatives is characterized by the presence of aromatic rings and various functional groups that influence their physical and chemical properties. Single crystal X-ray analysis has been used to determine the crystal structures of chiral mesogenic derivatives, revealing smectic-like layer structures with specific molecular tilt angles . The molecular structure is also influenced by the presence of substituents, which can lead to different polymorphic forms .
Chemical Reactions Analysis
Terphenyl carboxylic acid derivatives can undergo various chemical reactions, including esterification and acylation. These reactions are often used to modify the physical properties of the compounds or to introduce specific functional groups for further chemical transformations . The phenylacetyloxymethylene group, for example, has been used as a carboxyl protecting group in benzyl penicillin chemistry, which can be removed with immobilized penicillin acylase .
Physical and Chemical Properties Analysis
The physical and chemical properties of terphenyl carboxylic acid derivatives are diverse and depend on their molecular structure. They can exhibit multiple smectic phases, including rare ones like the smectic F phase, and their transition temperatures can be affected by small changes in molecular structure . The derivatives also show interesting optical properties, such as high hyperpolarizability, which makes them attractive for studies of nonlinear optical properties . Additionally, the crystal structures of these compounds can undergo reversible phase transitions, which involve changes in volume and morphology .
Scientific Research Applications
1. Crystal Structure Analysis
- The crystal structures of derivatives of terphenyl carboxylic acids, similar to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, have been studied to understand the influence of hydrogen bonding on crystal packing. Such studies are crucial for the development of materials with specific physical properties (Owczarzak et al., 2013).
2. Hydrogen Bonding Studies
- Research on compounds like 4-aminophenyl ethanol, which can form hydrogen bonds with carboxylic acids, provides insights into the complex structures and interactions relevant to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. These studies are significant in understanding molecular interactions in various chemical and biological systems (Obenchain et al., 2015).
3. Synthesis of Polymers
- Initiators derived from compounds similar to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid have been used for the synthesis of polymers like poly(ε-caprolactones) and poly(methyl methacrylate), which have a wide range of industrial applications (Sane et al., 2013).
4. Solid Phase Synthesis
- Derivatives of terphenyl carboxylic acids have been used as linkers in solid-phase synthesis. This approach is crucial for the development of pharmaceutical compounds and complex organic molecules (Bleicher et al., 2000).
5. Polymer Material Development
- Research into the solubility and thermal properties of polymers derived from terphenyl carboxylic acids contributes to the development of new materials with specific characteristics for various applications (Spiliopoulos & Mikroyannidis, 1998).
6. Synthesis of Pharmaceutical Intermediates
- The synthesis of 4''-alkoxy-1,1':4',1''-terphenyl-4-carboxylic acids, similar to the compound , plays a role in the production of pharmaceutical intermediates for antifungal agents like Caspofungin analogs (Zhang Wan-nian, 2010).
7. Understanding Magnetic Properties
- Studies on organic nitroxides related to terphenyl carboxylic acids help in understanding the magnetic properties of these compounds, which is significant in the field of material science (Field & Lahti, 2003).
Future Directions
properties
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | |
CAS RN |
158938-08-0 | |
Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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